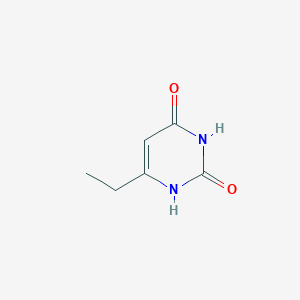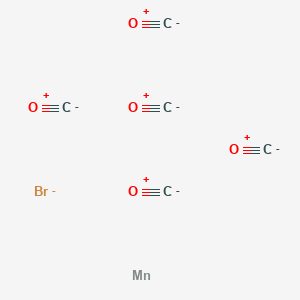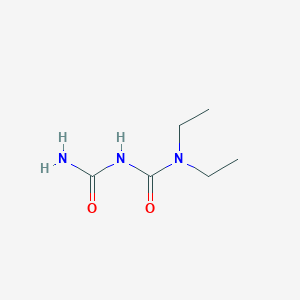
1,1-Diethylbiuret
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethylbiuret is a chemical compound that belongs to the class of biuret derivatives. It is a white crystalline solid that is soluble in water and other polar solvents. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The exact mechanism of action of 1,1-diethylbiuret is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body.
Biochemical And Physiological Effects
Studies have shown that 1,1-diethylbiuret has various biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory effects. Additionally, this compound has been shown to have potential anticancer properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1-diethylbiuret in lab experiments is its low toxicity. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation is that it may not be suitable for certain experiments due to its specific chemical properties.
Future Directions
There are several future directions for research involving 1,1-diethylbiuret. One potential area of study is its potential use as a drug delivery system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
In conclusion, 1,1-diethylbiuret is a promising compound with potential applications in various scientific research fields. Its low toxicity and ease of synthesis make it an attractive option for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The most common method for synthesizing 1,1-diethylbiuret is through the reaction of urea with diethylamine. The reaction is carried out under controlled conditions, and the product is purified through recrystallization.
Scientific Research Applications
1,1-Diethylbiuret has been used in various scientific research applications. It has been studied for its potential as a corrosion inhibitor, as well as its use in the synthesis of new materials. Additionally, this compound has been shown to have potential applications in the field of medicine.
properties
CAS RN |
14628-80-9 |
|---|---|
Product Name |
1,1-Diethylbiuret |
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-carbamoyl-1,1-diethylurea |
InChI |
InChI=1S/C6H13N3O2/c1-3-9(4-2)6(11)8-5(7)10/h3-4H2,1-2H3,(H3,7,8,10,11) |
InChI Key |
INJNMKQLHWZRQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC(=O)N |
Canonical SMILES |
CCN(CC)C(=O)NC(=O)N |
Other CAS RN |
14628-80-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



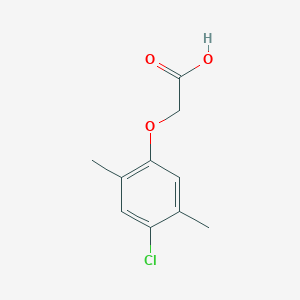
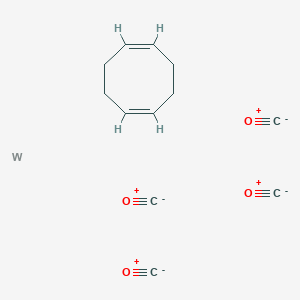

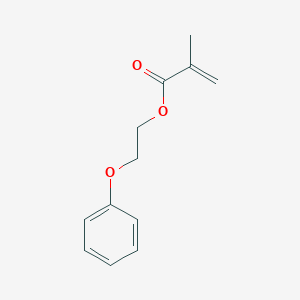
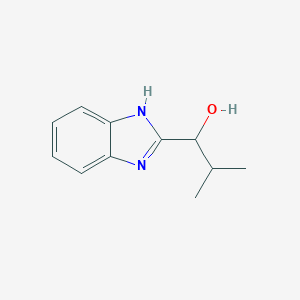
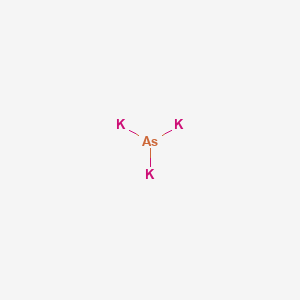
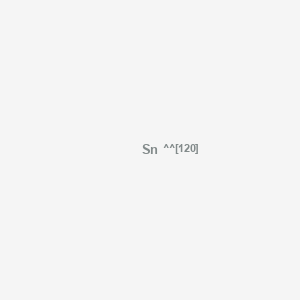
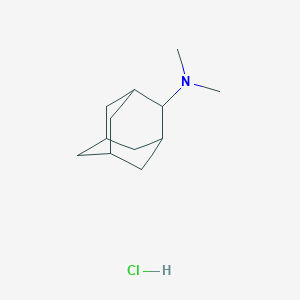
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)
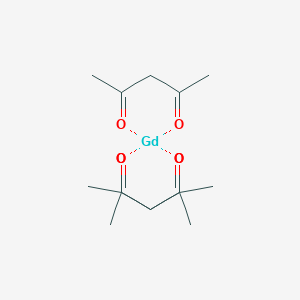
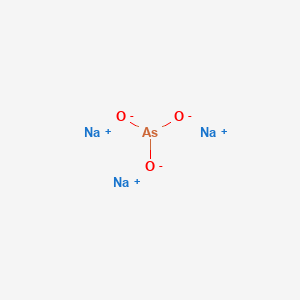
![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
